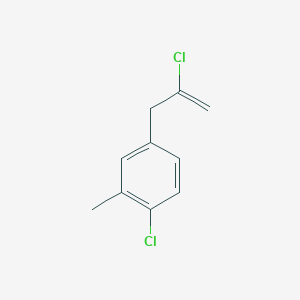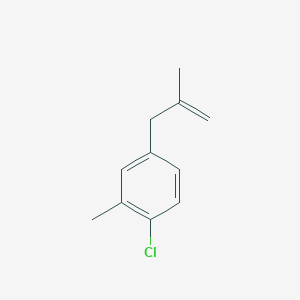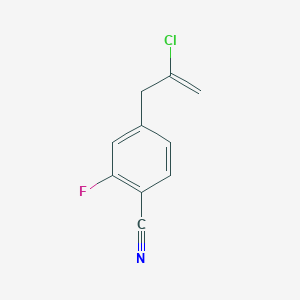
2-Chloro-3-(4-cyano-3-fluorophenyl)-1-propene
Descripción general
Descripción
2-Chloro-3-(4-cyano-3-fluorophenyl)-1-propene, also known as 3-CFP, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a colorless liquid at room temperature and pressure and has a boiling point of 222–224 °C. 3-CFP has been used in organic synthesis, as a reagent and as a catalyst in organic reactions, and as a building block in the synthesis of organic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Aplicaciones Científicas De Investigación
Synthesis and Copolymerization
Novel Trisubstituted Ethylenes and Copolymerization : Research has shown that novel trisubstituted ethylenes, including compounds with halogen ring-substituted propyl 2-cyano-3-phenyl-2-propenoates, have been synthesized and successfully copolymerized with styrene. This process involves the Knoevenagel condensation of ring-substituted benzaldehydes and propyl cyanoacetate, leading to ethylenes that exhibit significant potential in creating copolymers with unique thermal and structural properties. These copolymers were analyzed through various techniques such as FTIR, NMR, and TGA, showing decomposition in a controlled manner, which is crucial for developing materials with specific thermal stability requirements (Kara E. Humanski et al., 2018).
Material Properties and Decomposition : The copolymers derived from these novel ethylenes, including those related to 2-Chloro-3-(4-cyano-3-fluorophenyl)-1-propene, have been shown to decompose in two steps, with initial decomposition occurring between 250-500°C. This characteristic is indicative of the material's thermal stability, making it potentially useful in applications requiring materials that can withstand high temperatures without significant degradation. The detailed analysis of copolymer composition and structure through NMR and TGA provides insights into the material's properties, opening up possibilities for its application in high-performance materials (Kara E. Humanski et al., 2018).
Propiedades
IUPAC Name |
4-(2-chloroprop-2-enyl)-2-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN/c1-7(11)4-8-2-3-9(6-13)10(12)5-8/h2-3,5H,1,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZKLMBQFOKMEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=C(C=C1)C#N)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(4-cyano-3-fluorophenyl)-1-propene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




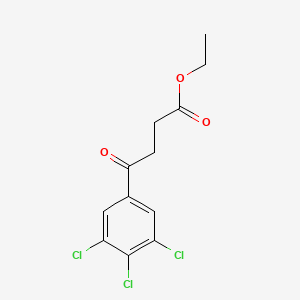

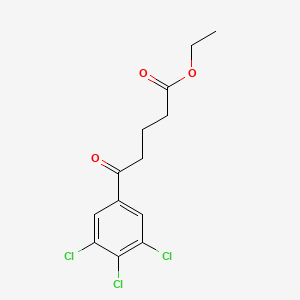
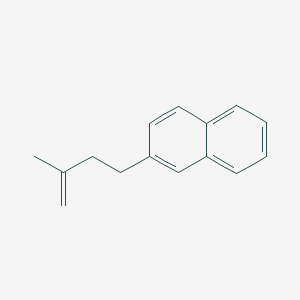
![2-Chloro-3-[(3,4-ethylenedioxy)phenyl]-1-propene](/img/structure/B3314630.png)
![2-Bromo-3-[(3,4-ethylenedioxy)phenyl]-1-propene](/img/structure/B3314631.png)
![3-[(3,4-Ethylenedioxy)phenyl]-2-methyl-1-propene](/img/structure/B3314638.png)
![3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1-propene](/img/structure/B3314642.png)



